molecular formula C12H16O B075829 3,3-Dimethyl-4-phenylbutan-2-one CAS No. 13705-37-8

3,3-Dimethyl-4-phenylbutan-2-one

Cat. No.: B075829
CAS No.: 13705-37-8
M. Wt: 176.25 g/mol
InChI Key: UBNAVIPKORDBNB-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-phenylbutan-2-one is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

3,3-Dimethyl-4-phenylbutan-2-one has the molecular formula C12H16OC_{12}H_{16}O. Its structure features a phenyl group attached to a butanone backbone, which contributes to its reactivity and functionality in chemical reactions. The compound is characterized by its ketonic functional group, which plays a crucial role in its applications.

Organic Synthesis

Synthesis of Derivatives
One of the primary applications of this compound is in organic synthesis. It serves as an intermediate for producing various derivatives through reactions such as cyanosilylation and reduction. For instance, the cyanosilylation of this ketone has been shown to yield products with high enantioselectivity, making it valuable for synthesizing chiral compounds .

Catalytic Reactions
The compound can also be utilized in catalytic reactions. Research indicates that it can be involved in organocatalytic processes where it acts as a substrate for generating enantioenriched products. This property is particularly beneficial in the pharmaceutical industry for developing new drugs with specific stereochemical configurations .

Pharmaceutical Applications

Drug Development
Due to its structural properties, this compound is explored as a potential precursor in the synthesis of pharmaceutical agents. Its derivatives have been investigated for their biological activities, including anti-inflammatory and analgesic effects. The compound's ability to undergo various transformations makes it a suitable candidate for drug development .

Medicinal Chemistry
In medicinal chemistry, the compound's role as an intermediate allows chemists to modify its structure to enhance biological activity or reduce side effects. The flexibility in its synthesis enables researchers to tailor molecules for specific therapeutic targets .

Analytical Chemistry

Chromatographic Techniques
this compound is frequently analyzed using high-performance liquid chromatography (HPLC). It can be separated effectively on HPLC columns under optimized conditions using acetonitrile and water as the mobile phase. This application is crucial for purity assessment and impurity profiling in pharmaceutical formulations .

Mass Spectrometry Compatibility
For applications requiring mass spectrometry (MS), modifications to the mobile phase (e.g., replacing phosphoric acid with formic acid) allow for compatibility with MS detection methods. This adaptability enhances its utility in pharmacokinetic studies and quality control processes within pharmaceutical industries .

Properties

CAS No.

13705-37-8

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3,3-dimethyl-4-phenylbutan-2-one

InChI

InChI=1S/C12H16O/c1-10(13)12(2,3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3

InChI Key

UBNAVIPKORDBNB-UHFFFAOYSA-N

SMILES

CC(=O)C(C)(C)CC1=CC=CC=C1

Canonical SMILES

CC(=O)C(C)(C)CC1=CC=CC=C1

Key on ui other cas no.

13705-37-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

516 g (6 mols) of methyl isopropyl ketone, 759 g (6 mols) of benzyl chloride and 60 g (0.186 mol) of tetrabutylammonium bromide are dissolved in 1 liter of toluene, and the solution is heated to 100° C. 420 g (7.49 mols) of powered potassium hydroxide are slowly metered in at this temperature. The reaction mixture is stirred for 12 hours at 100° C. and cooled, and 1.5 liters of water are added. The organic phase is separated off, dried over sodium sulphate and distilled fractionally. 507 g of 3,3-dimethyl-4-phenylbutan-2-one of boiling point 82° C./0.05 mbar are obtained.
Quantity
516 g
Type
reactant
Reaction Step One
Quantity
759 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
420 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three

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